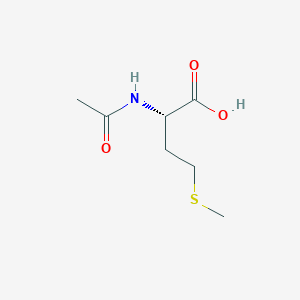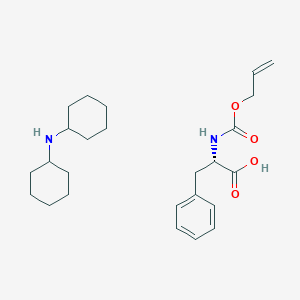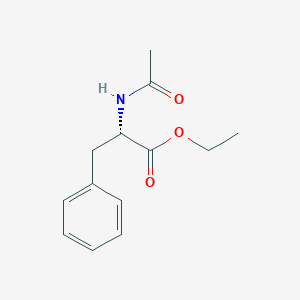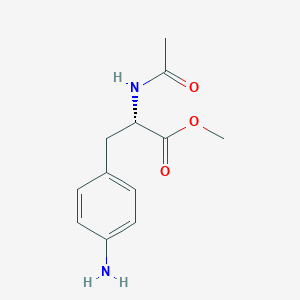
N-Acetyl-L-methionine
Descripción general
Descripción
N-Acetil-DL-metionina es un derivado del aminoácido esencial metionina. Se caracteriza por la presencia de un grupo acetilo unido al átomo de nitrógeno de la molécula de metionina. Este compuesto es conocido por su apariencia cristalina blanca y es soluble en agua, etanol y acetato de etilo . N-Acetil-DL-metionina se utiliza en diversos campos, incluyendo farmacéuticos, aditivos alimentarios e investigación bioquímica.
Aplicaciones Científicas De Investigación
N-Acetil-DL-metionina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo en la síntesis de péptidos y como precursor de otros compuestos químicos.
Biología: Estudiado por su papel en las vías metabólicas y como suplemento en medios de cultivo celular.
Industria: Utilizado como aditivo alimentario y en la producción de productos farmacéuticos.
Mecanismo De Acción
N-Acetil-DL-metionina ejerce sus efectos a través de varios mecanismos:
Vías Metabólicas: Se metaboliza a metionina, que es esencial para la síntesis de proteínas y otras funciones metabólicas.
Objetivos Moleculares: El compuesto interactúa con enzimas involucradas en el metabolismo de aminoácidos, como la L-aminoacilasa.
Vías Involucradas: Juega un papel en la síntesis de S-adenosilmetionina, un donante de metilo clave en numerosas reacciones bioquímicas.
Compuestos Similares:
N-Acetil-L-metionina: Similar en estructura pero solo contiene el isómero L.
Metionina: El aminoácido parental sin el grupo acetilo.
S-adenosilmetionina: Un derivado involucrado en reacciones de metilación.
Singularidad: N-Acetil-DL-metionina es único debido a su forma acetilada, que puede influir en su solubilidad, estabilidad y reactividad en comparación con la metionina. La presencia de ambos isómeros D y L permite aplicaciones más amplias en investigación e industria .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-Acetyl-L-methionine interacts with various enzymes, proteins, and other biomolecules. It is involved in the methylation and transsulfuration pathways . The exact nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit cell growth and mitochondrial activity of certain cancer cells in a concentration-dependent and time-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. It is known to interact with Rhodopsin and N-acylamino acid racemase
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, in lactating dairy cows, supplementation with this compound improved milk yield and protein synthesis in the liver, and lowered lipid peroxidation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In lactating dairy cows, for instance, supplementation with varying amounts of this compound resulted in different effects on milk yield and other parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key player in the methylation and transsulfuration pathways . It interacts with various enzymes and cofactors in these pathways.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: N-Acetil-DL-metionina puede sintetizarse mediante la acetilación de DL-metionina utilizando anhídrido acético como agente acetilante. La reacción generalmente ocurre en un medio ácido, como el ácido acético . La reacción general es la siguiente: [ \text{DL-metionina} + \text{anhídrido acético} \rightarrow \text{N-Acetil-DL-metionina} + \text{ácido acético} ]
Métodos de Producción Industrial: En entornos industriales, la producción de N-Acetil-DL-metionina a menudo implica la conversión enzimática de DL-metionina. Este proceso incluye la acetilación de DL-metionina seguida de la conversión enzimática selectiva del isómero L utilizando L-aminoacilasa. La L-metionina se separa y purifica luego mediante métodos como la extracción alcohólica o la cristalización .
Análisis De Reacciones Químicas
Tipos de Reacciones: N-Acetil-DL-metionina se somete a diversas reacciones químicas, que incluyen:
Hidrólisis: El compuesto puede hidrolizarse para producir metionina y ácido acético.
Oxidación: Puede oxidarse para formar sulfóxidos y sulfonas.
Sustitución: El grupo acetilo puede sustituirse en condiciones específicas.
Reactivos y Condiciones Comunes:
Hidrólisis: Generalmente se realiza en presencia de agua y un catalizador ácido o básico.
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Sustitución: Reactivos como la hidroxilamina se pueden utilizar para reemplazar el grupo acetilo.
Productos Principales:
Hidrólisis: Metionina y ácido acético.
Oxidación: Sulfóxido de metionina y sulfona de metionina.
Sustitución: N-hidroxi-DL-metionina.
Comparación Con Compuestos Similares
N-Acetyl-L-methionine: Similar in structure but only contains the L-isomer.
Methionine: The parent amino acid without the acetyl group.
S-adenosylmethionine: A derivative involved in methylation reactions.
Uniqueness: N-Acetyl-DL-methionine is unique due to its acetylated form, which can influence its solubility, stability, and reactivity compared to methionine. The presence of both D- and L-isomers allows for broader applications in research and industry .
Propiedades
IUPAC Name |
2-acetamido-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYPXLNMDZIRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037022 | |
| Record name | N-Acetyl-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-47-5, 65-82-7 | |
| Record name | N-Acetylmethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylmethionine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylmethionine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-DL-methionine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methionine, N-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Acetyl-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-DL-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLMETHIONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/383941IGXN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-Acetyl-L-methionine?
A1: this compound functions as a source of L-methionine. It is deacetylated in animals and humans to release L-methionine, making it bioavailable for various metabolic processes. []
Q2: Is this compound directly released into the plasma after administration?
A2: Research suggests that this compound is not directly released into the plasma. Instead, it is metabolized into L-methionine before entering circulation. [, ]
Q3: Do infants metabolize this compound differently than adults?
A3: Studies indicate that infants metabolize both L-methionine and this compound more rapidly than adults, leading to lower peak plasma methionine concentrations and areas under the plasma methionine concentration-time curves. []
Q4: How does the metabolism of this compound differ from N-Acetyl-D-methionine?
A4: this compound is efficiently converted to L-methionine in the body. In contrast, N-Acetyl-D-methionine is poorly utilized as a methionine source due to its different metabolic pathway. It leads to a much smaller increase in plasma methionine levels and is primarily detected as N-Acetyl-D-methionine in the plasma. []
Q5: Is the acetate moiety of this compound metabolized?
A5: Yes, the acetate moiety of this compound can be metabolized to carbon dioxide, as demonstrated in studies using radiolabeled this compound. []
Q6: What is the molecular formula of this compound?
A6: The molecular formula of this compound is C7H13NO3S.
Q7: What is the molecular weight of this compound?
A7: The molecular weight of this compound is 191.25 g/mol.
Q8: Can this compound be used as a methionine supplement in diets?
A8: Yes, this compound has been proposed and studied as a potential replacement for L-methionine in supplementing food products that are deficient in this essential amino acid. [, , , , ]
Q9: Does this compound offer any advantages over L-methionine as a food supplement?
A9: this compound is considered a good candidate for supplementing food with L-methionine due to its nutritional equivalence to L-methionine, as evidenced by rat feeding studies. It also has the potential advantage of producing less objectionable odors during food processing compared to L-methionine. [, , ]
Q10: Are there any potential benefits of this compound in the context of cancer?
A12: Research suggests that this compound may play a role in inhibiting tumor growth. Specifically, dietary manipulation of the arginine-N-Acetyl-L-methionine balance has been shown to inhibit the growth of subcutaneously transplanted Morris hepatomas in rats without causing body weight loss. [] This finding suggests that this compound might contribute to anticancer strategies, but further research is needed to confirm this potential benefit. Additionally, a new anti-cancer infusion solution containing this compound, along with other compounds like α-ketoglutaric acid, hydroxymethylfurfural, and N-acetyl-L-selenomethionine, has shown promising results and is currently in the testing phase. []
Q11: Can this compound be used in the development of sensors?
A13: Yes, this compound has been utilized in the development of electrochemical sensors. For example, a sensor based on an enzymatic system coupled with an ammonia gas sensor has been developed for the detection of this compound. [] Additionally, this compound can be used as a component in the fabrication of polymer films for electrochemical sensors. These sensors exhibit strong electrocatalytic activity towards the oxidation of ascorbic acid, uric acid, and nitrite. []
Q12: What is the role of this compound in the study of ruthenium polypyridyl anticancer drugs?
A14: this compound has been explored as a photocleavable protective group for ruthenium polypyridyl complexes, aiming to improve their selectivity towards cancer cells and reduce general toxicity. [] This approach leverages the controlled release of this compound from the complex upon visible-light irradiation, potentially leading to a more targeted delivery of the cytotoxic ruthenium species.
Q13: What are some important areas for future research on this compound?
A13:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














